2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 2-position, a methoxyphenyl group at the 6-position, and a sulfanyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 3-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can revert these groups back to the sulfanyl form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of 2-amino-6-(3-methoxyphenyl)sulfanyl-7H-purine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reversion to the sulfanyl form.
Scientific Research Applications
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxyphenyl group play crucial roles in binding to the active site of the target enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cellular processes, making the compound effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A precursor in the synthesis of 2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine.
2-chloro-6-methoxyquinoline-3-carboxyaldehyde: Another compound with similar structural features.
7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to the specific combination of substituents on the purine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
646510-28-3 |
---|---|
Molecular Formula |
C12H9ClN4OS |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
2-chloro-6-(3-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H9ClN4OS/c1-18-7-3-2-4-8(5-7)19-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17) |
InChI Key |
QXEIAUGCMJPHJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.